molecular formula C8H15NO2 B1426191 Methyl 2-(1-aminocyclopentyl)acetate CAS No. 178242-71-2

Methyl 2-(1-aminocyclopentyl)acetate

Cat. No. B1426191
M. Wt: 157.21 g/mol
InChI Key: PVGZHBMQHIXPSF-UHFFFAOYSA-N
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Patent
US07834009B2

Procedure details

A stirred solution of (1-amino-cyclopentyl)-acetic acid hydrochloride (363 mg, 2.02 mmol) in a 1:1 mixture of anhydrous methanol/benzene (20 mL) cooled to 0° C. under a nitrogen environment was treated dropwise via syringe with a 2.0 M solution of trimethylsilyldiazomethane in toluene (2.0 mL, 4.0 mmol). The reaction mixture was allowed to warm to 25° C., stirred for 1 h, and concentrated in vacuo to give (1-amino-cyclopentyl)-acetic acid methyl ester (311 mg, 98%) as a colorless oil. LC-MS (ESI) calculated for C8H15FNO2: 157.2, found 158.2 [M+H+].
Quantity
363 mg
Type
reactant
Reaction Step One
Name
methanol benzene
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6][CH2:5][CH2:4]1.[CH3:12][Si](C=[N+]=[N-])(C)C.C1(C)C=CC=CC=1>CO.C1C=CC=CC=1>[CH3:12][O:10][C:9](=[O:11])[CH2:8][C:3]1([NH2:2])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
363 mg
Type
reactant
Smiles
Cl.NC1(CCCC1)CC(=O)O
Name
methanol benzene
Quantity
20 mL
Type
solvent
Smiles
CO.C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1(CCCC1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 311 mg
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.